trans-(-)-1,2-Cyclohexanediamine dihydrochloride

Description

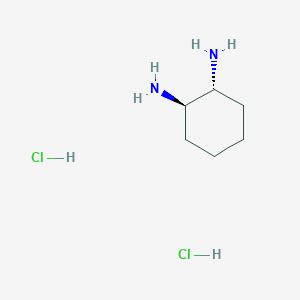

trans-(-)-1,2-Cyclohexanediamine dihydrochloride is a chiral vicinal diamine derivative where the two amine groups are positioned on opposite sides of a cyclohexane ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for applications in asymmetric synthesis, coordination chemistry, and pharmaceuticals. Its molecular formula is C₆H₁₄N₂·2HCl (FW: 215.17), with a purity typically ≥98% . The compound’s stereochemistry and rigid cyclohexane backbone contribute to its unique reactivity and utility in forming chiral ligands, macrocycles, and metal complexes .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKOZXSZLOBKGM-BNTLRKBRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

trans-(-)-1,2-Cyclohexanediamine dihydrochloride (trans-DACH) is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its biological activity is primarily linked to its role as a ligand in metal complexes, particularly platinum-based drugs, where it exhibits significant anticancer properties. This article provides a comprehensive overview of the biological activities associated with trans-DACH, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of trans-DACH

trans-DACH is a chiral diamine that can exist in two enantiomeric forms. The dihydrochloride salt form is commonly used in research due to its enhanced solubility and stability. The compound's structural properties allow it to interact effectively with various metal ions, forming complexes that are biologically active.

The biological activity of trans-DACH can be attributed to several mechanisms:

-

Metal Complexation :

- trans-DACH acts as a bidentate ligand, coordinating with metal ions such as platinum to form stable complexes. These complexes can induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms.

-

Cytotoxicity :

- Studies have shown that platinum complexes containing trans-DACH exhibit higher cytotoxicity against various human tumor cell lines compared to other ligands. For instance, one study demonstrated that a platinum(II) complex with trans-DACH showed enhanced antiproliferative activity against HeLa cells, indicating its potential as an effective anticancer agent .

- Impact on Cellular Processes :

Case Studies

Several studies have highlighted the biological activity of trans-DACH:

- Platinum(IV) Complexes : Research involving platinum(IV) derivatives of trans-DACH has shown promising results in treating cancer. These complexes demonstrated significant cytotoxic effects against human tumor cell lines, with mechanisms involving disruption of cellular metabolism and interaction with nuclear DNA .

- Catalytic Applications : In addition to its use in drug development, trans-DACH has been utilized as a chiral ligand in asymmetric synthesis reactions. Its effectiveness in facilitating reactions has implications for the development of new pharmaceuticals .

Data Tables

The following table summarizes key findings related to the biological activity of trans-DACH and its metal complexes:

| Study | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Study 1 | Pt(II)-trans-DACH | HeLa | 5.0 | DNA interaction |

| Study 2 | Pt(IV)-trans-DACH | A2780 | 3.5 | Apoptosis induction |

| Study 3 | Cu-trans-DACH | MCF-7 | 10.0 | Cell cycle arrest |

Comparison with Similar Compounds

trans-1,2-Cyclopentanediamine

Structural Differences :

- Ring size : Cyclopentane (5-membered) vs. cyclohexane (6-membered).

- Bond angles : The smaller cyclopentane ring creates a narrower bond angle between the diamine groups, influencing product topology.

Functional Impact :

- In imine-based cage synthesis, trans-1,2-cyclopentanediamine forms a smaller [4 + 6] cage (CC5 ), whereas trans-1,2-cyclohexanediamine yields a larger [8 + 12] cage (CC7 ) due to increased bond angles .

| Property | trans-1,2-Cyclopentanediamine | trans-1,2-Cyclohexanediamine |

|---|---|---|

| Cage Structure | [4 + 6] (CC5) | [8 + 12] (CC7) |

| Cavity Size (Å) | ~7.5 | ~12.0 |

| Stability in Acid | Moderate | High (resists 6 M HCl) |

Ethylenediamine and Linear Diamines

Structural Differences :

- Ethylenediamine has a linear C₂ backbone, lacking the steric and electronic effects of the cyclohexane ring.

Functional Impact :

- Coordination Chemistry: trans-1,2-Cyclohexanediamine forms more rigid and inert complexes. For example, cobalt(III) complexes with cyclohexanediamine-derived ligands require 6 M HCl in ethanol for demetallation, whereas linear diamine complexes dissociate in 1 M HCl .

- Biological Activity : Cyclohexanediamine’s lipophilic ring enhances membrane permeability in drug candidates like oxaliplatin, unlike hydrophilic ethylenediamine derivatives .

Chiral Derivatives: N,N'-Dimethyl vs. Parent Compound

trans-(1R,2R)-(-)-N,N'-Dimethyl-1,2-cyclohexanediamine dihydrochloride (FW: 215.17) is a methylated derivative of the parent diamine.

- Enhanced Basicity: Methyl groups increase electron density on nitrogen, improving ligand donor strength.

- Applications : Used in asymmetric catalysis and as a precursor for Schiff base ligands (e.g., in Cu(II) complexes for olefin oxidation) .

| Property | Parent Compound | N,N'-Dimethyl Derivative |

|---|---|---|

| Solubility | High in polar solvents | Moderate in organic solvents |

| Ligand Field Strength | Moderate | High (due to methyl donation) |

Q & A

Basic Questions

Q. What are the key physicochemical properties of trans-(-)-1,2-cyclohexanediamine dihydrochloride, and how do they influence experimental handling?

- Answer: The compound has a molecular weight of 114.19 g/mol (C₆H₁₄N₂), a melting point of 39–45°C, and water solubility . Its density (0.951 g/mL) and vapor pressure (0.4 mmHg at 20°C) necessitate storage in airtight containers under inert conditions to prevent moisture absorption or degradation . These properties dictate its use in polar solvents (e.g., methanol, water) for reactions and crystallization .

Q. What standard synthetic routes are used to prepare this compound?

- Answer: A common method involves condensation of trans-1,2-cyclohexanediamine with hydrochloric acid under controlled stoichiometry. For macrocycle synthesis, it reacts with substituted isophthalaldehydes to form trianglimines, followed by dihydrochloride salt precipitation . Purification typically employs recrystallization from methanol or ethanol .

Q. How is enantiomeric purity validated for this chiral diamine?

- Answer: Polarimetry is used to measure specific optical rotation (e.g., [α]²⁵D = +24.5° to +27.5° in 1 M HCl) . Chiral HPLC with a cellulose-based column or NMR analysis with chiral shift reagents can further confirm enantiopurity .

Advanced Research Questions

Q. How do solvent removal and crystallization conditions affect the porosity of macrocycles derived from trans-(-)-1,2-cyclohexanediamine?

- Answer: Solvated crystals (e.g., MeOH@1-R) exhibit eclipsed pillar structures with solvent-filled cavities stabilized by hydrogen bonds. Desolvation (e.g., removing MeOH) collapses the lattice, rendering the material non-porous to gases like N₂ and H₂ . Researchers must optimize solvent choice and drying protocols to retain porosity for gas storage applications.

Q. What kinetic models explain the acid hydrolysis of chromium(III) complexes coordinated with this diamine?

- Answer: Studies on [Cr(trans-1,2-cyclohexanediamine)(H₂O)₄]³⁺ reveal a first-order dependence on [H⁺], with rate constants independent of acid concentration in the range 0.1–1.0 M. The absence of monodentate intermediates suggests a direct ligand displacement mechanism, validated by Arrhenius analysis (activation energy ~85 kJ/mol) .

Q. How does the stereochemistry of this compound influence asymmetric catalysis?

- Answer: The (1R,2R) enantiomer serves as a chiral auxiliary in oxaliplatin synthesis and enantioselective epoxide copolymerization with CO₂. Its rigid chair conformation directs stereochemistry in catalyst active sites, enhancing enantiomeric excess (e.g., >90% ee in polycarbonate synthesis) .

Q. What strategies resolve contradictions in crystallographic data for solvent-dependent polymorphs?

- Answer: Variable-temperature XRD and synchrotron radiation can capture phase transitions. For example, in MeOH@1-R, solvent evacuation induces a reversible structural collapse, confirmed by in situ PXRD and TGA-DSC . Computational modeling (e.g., DFT) helps predict stable polymorphs under varying conditions.

Q. Why does this compound exhibit dual behavior as a ligand in coordination polymers?

- Answer: Its bidentate chelating capability stabilizes transition metals (e.g., Cu²⁺ in tricyclic macrocycles ), while its axial chirality enables selective binding in enantioselective frameworks. Solvent polarity modulates coordination geometry, as seen in methanol vs. acetonitrile systems .

Methodological Notes

- Characterization: Use X-ray crystallography (monoclinic P2₁/n space group ), FTIR (N-H stretching at 3300–3200 cm⁻¹ ), and elemental analysis to confirm purity.

- Handling: Store at 2–8°C under nitrogen; avoid prolonged exposure to light due to potential amine oxidation .

- Advanced Applications: Explore its role in chiral MOFs for enantiomer separation or as a curing agent in epoxy resins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.